

An In-depth Technical Guide to 1-(3-Chlorobenzoyl)-2-methylpiperidine

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Compound of Interest

Compound Name: 1-(3-Chlorobenzoyl)-2-methylpiperidine

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **1-(3-Chlorobenzoyl)-2-methylpiperidine**, a substituted N-acylpiperidine of interest in medicinal chemistry and drug discovery. This document details the fundamental molecular properties, a robust and validated synthesis protocol, and a thorough analytical characterization of the compound. Furthermore, it explores the potential applications and the significance of the benzoylpiperidine scaffold in the development of novel therapeutic agents.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.^[1] When acylated, particularly with substituted benzoyl groups, the resulting N-benzoylpiperidine scaffold serves as a "privileged structure" in medicinal chemistry, forming the core of numerous agents with diverse therapeutic applications, including anticancer, antipsychotic, and neuroprotective activities.^{[2][3]} This guide focuses on a specific derivative, **1-(3-Chlorobenzoyl)-2-methylpiperidine**, providing core knowledge for researchers engaged in its synthesis, characterization, and potential application in drug development programs. The

introduction of a chlorine atom on the benzoyl ring and a methyl group on the piperidine ring offers unique steric and electronic properties that can be exploited to modulate biological activity and selectivity.[4]

Molecular Formula and Weight

The fundamental molecular attributes of **1-(3-Chlorobenzoyl)-2-methylpiperidine** are crucial for its accurate identification, synthesis, and analysis.

- Chemical Name: **1-(3-Chlorobenzoyl)-2-methylpiperidine**
- Molecular Formula: C₁₃H₁₆ClNO
- Molecular Weight: 237.73 g/mol

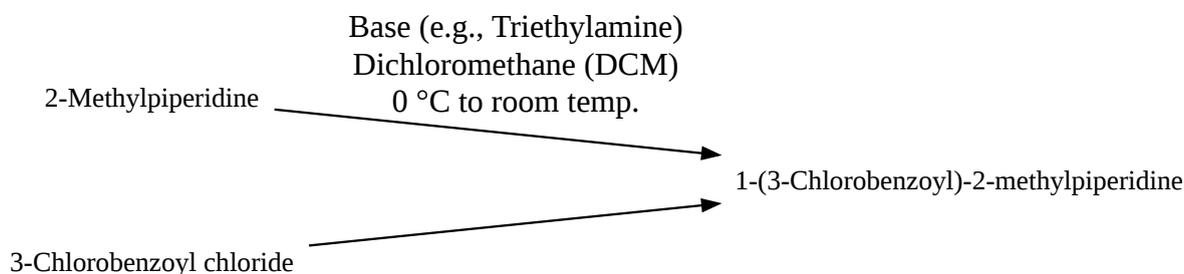
These values are derived from the constituent parts of the molecule: the 2-methylpiperidine moiety (C₆H₁₃N) and the 3-chlorobenzoyl group (C₇H₄ClO), joined via an amide linkage.

Property	Value
Molecular Formula	C ₁₃ H ₁₆ ClNO
Molecular Weight	237.73 g/mol
CAS Number	Not available

Synthesis Protocol: N-Acylation via Schotten-Baumann Reaction

The synthesis of **1-(3-Chlorobenzoyl)-2-methylpiperidine** is most reliably achieved through the N-acylation of 2-methylpiperidine with 3-chlorobenzoyl chloride. The Schotten-Baumann reaction is the classic and most appropriate method for this transformation, as it is well-suited for the formation of amides from amines and acyl chlorides under basic conditions.[5][6] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

Reaction Scheme



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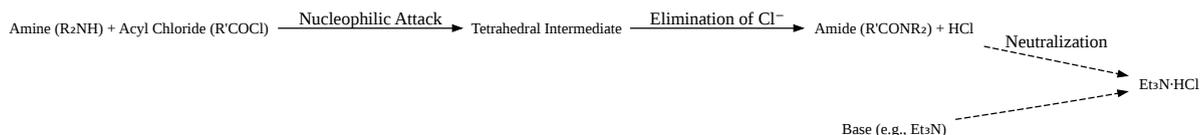
Caption: Synthesis of **1-(3-Chlorobenzoyl)-2-methylpiperidine**.

Step-by-Step Experimental Protocol

- Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperidine (1.0 equivalent) and anhydrous dichloromethane (DCM) (10 mL per mmol of amine).
- Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution. Stir the mixture for 10 minutes at room temperature.
- Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM dropwise to the stirring amine solution.
- Reaction: Allow the reaction to warm to room temperature and continue stirring for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]



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Caption: Mechanism of the Schotten-Baumann Reaction.

The lone pair of electrons on the nitrogen of 2-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the protonated amide. The triethylamine base then deprotonates the amide to give the final product and triethylammonium chloride.[8]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized **1-(3-Chlorobenzoyl)-2-methylpiperidine**. The following table summarizes the expected analytical data based on the characteristic spectral features of N-acylpiperidines and related amide compounds.

Analytical Technique	Expected Observations
¹ H NMR	Aromatic protons of the 3-chlorobenzoyl group will appear in the range of δ 7.2-7.8 ppm. The protons on the piperidine ring will show complex multiplets in the aliphatic region (δ 1.2-4.0 ppm). The methyl group protons will appear as a doublet around δ 1.0-1.3 ppm.[9]
¹³ C NMR	The carbonyl carbon of the amide will resonate around δ 168-172 ppm. Aromatic carbons will be observed in the δ 125-140 ppm region. The carbons of the piperidine ring and the methyl group will appear in the upfield region (δ 15-60 ppm).[10]
Infrared (IR) Spectroscopy	A strong absorption band for the amide C=O stretch (Amide I band) is expected between 1630-1680 cm ⁻¹ . [11] C-H stretching vibrations from the aromatic and aliphatic portions will be observed around 2850-3100 cm ⁻¹ . The C-Cl stretch will appear in the fingerprint region.
Mass Spectrometry (MS)	Under electrospray ionization (ESI), the protonated molecule [M+H] ⁺ is expected at m/z 238.73. Characteristic fragmentation patterns for N-acylpiperidines include α -cleavage adjacent to the nitrogen, leading to the formation of a stable iminium ion.[12]

Potential Applications in Research and Drug Development

Substituted N-benzoylpiperidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2] The specific structural features of **1-(3-Chlorobenzoyl)-2-methylpiperidine** suggest several potential avenues for research and development:

- Cholinesterase Inhibition: The N-benzylpiperidine motif is a well-established pharmacophore in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the potential treatment of Alzheimer's disease.[4][13]
- Enzyme Inhibition: The benzoylpiperidine scaffold has been identified in inhibitors of various enzymes, including monoacylglycerol lipase (MAGL), which is implicated in cancer progression.[3]
- Central Nervous System (CNS) Activity: The lipophilic nature of the compound suggests it may cross the blood-brain barrier, making it a candidate for targeting CNS disorders. The piperidine moiety is a common feature in many CNS-active drugs.[14]

The presence of the chloro-substituent on the benzoyl ring can influence the molecule's binding affinity and selectivity for biological targets through halogen bonding and by altering its electronic properties. The methyl group on the piperidine ring introduces a chiral center and steric bulk, which can be crucial for stereospecific interactions with enzymes or receptors.

Conclusion

This technical guide has provided a detailed overview of **1-(3-Chlorobenzoyl)-2-methylpiperidine**, from its fundamental molecular properties to a validated synthesis protocol and expected analytical characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound and related N-acylpiperidine derivatives. The privileged nature of the benzoylpiperidine scaffold suggests that **1-(3-Chlorobenzoyl)-2-methylpiperidine** holds potential as a building block or lead compound in the development of novel therapeutic agents.

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